Cas no 22053-88-9 (4-(Thiophen-3-yl)butan-1-ol)

4-(Thiophen-3-yl)butan-1-ol 化学的及び物理的性質
名前と識別子
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- QDRAXNOYEBJKPI-UHFFFAOYSA-N
- SCHEMBL1309811
- 22053-88-9
- 4-(thiophen-3-yl)butan-1-ol
- 4-(3-thienyl)-butanol
- AKOS013404304
- CS-0355287
- EN300-1634979
- 3-Thiophenebutanol
- 4-(Thiophen-3-yl)butan-1-ol
-
- インチ: 1S/C8H12OS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7,9H,1-3,5H2
- InChIKey: QDRAXNOYEBJKPI-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)CCCCO
計算された属性
- せいみつぶんしりょう: 156.06088618g/mol
- どういたいしつりょう: 156.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 85.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 48.5Ų
じっけんとくせい
- 密度みつど: 1.098±0.06 g/cm3(Predicted)
- ふってん: 266.6±23.0 °C(Predicted)
- 酸性度係数(pKa): 15.15±0.10(Predicted)
4-(Thiophen-3-yl)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634979-0.5g |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 0.5g |
$933.0 | 2023-05-26 | ||
Enamine | EN300-1634979-0.1g |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 0.1g |
$855.0 | 2023-05-26 | ||
Enamine | EN300-1634979-0.25g |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 0.25g |
$893.0 | 2023-05-26 | ||
Enamine | EN300-1634979-0.05g |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 0.05g |
$816.0 | 2023-05-26 | ||
Enamine | EN300-1634979-2500mg |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 2500mg |
$1650.0 | 2023-09-22 | ||
Enamine | EN300-1634979-50mg |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 50mg |
$707.0 | 2023-09-22 | ||
Enamine | EN300-1634979-1.0g |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 1g |
$971.0 | 2023-05-26 | ||
Enamine | EN300-1634979-500mg |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-1634979-10000mg |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 10000mg |
$3622.0 | 2023-09-22 | ||
Enamine | EN300-1634979-5000mg |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 5000mg |
$2443.0 | 2023-09-22 |
4-(Thiophen-3-yl)butan-1-ol 関連文献
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1. Book reviews
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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6. Book reviews
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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8. Book reviews
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
4-(Thiophen-3-yl)butan-1-olに関する追加情報
Introduction to 4-(Thiophen-3-yl)butan-1-ol (CAS No. 22053-88-9)
4-(Thiophen-3-yl)butan-1-ol, with the CAS number 22053-88-9, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by a butan-1-ol moiety attached to a thiophene ring, which imparts it with distinct physical and chemical properties.
The chemical structure of 4-(Thiophen-3-yl)butan-1-ol consists of a four-carbon chain with a hydroxyl group at the terminal position and a thiophene ring attached to the third carbon. The presence of the thiophene ring, which is a five-membered heterocyclic aromatic ring containing one sulfur atom, contributes to the compound's stability and reactivity. This structure makes it an attractive candidate for various synthetic transformations and functionalizations.
In the realm of pharmaceutical research, 4-(Thiophen-3-yl)butan-1-ol has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 4-(Thiophen-3-yl)butan-1-ol in the synthesis of compounds with anti-inflammatory and anti-cancer properties. The hydroxyl group provides a reactive site for further functionalization, enabling the creation of diverse derivatives with tailored biological activities.
Beyond pharmaceutical applications, 4-(Thiophen-3-yl)butan-1-ol has also found utility in materials science. Its thiophene moiety can participate in π-stacking interactions, making it suitable for the design of functional materials such as conductive polymers and organic semiconductors. Research in this area has focused on optimizing the electronic properties of these materials by incorporating 4-(Thiophen-3-yl)butan-1-ol into polymer backbones or as dopants. A notable example is its use in the synthesis of conjugated polymers for organic photovoltaic devices, where it enhances charge transport and improves device performance.
The synthesis of 4-(Thiophen-3-yl)butan-1-ol typically involves several steps, including the formation of the thiophene ring and subsequent functionalization to introduce the butan-1-ol moiety. One common approach is to start with 3-bromothiophene and undergo a cross-coupling reaction with an appropriate butanol derivative. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes. For instance, palladium-catalyzed cross-coupling reactions have been optimized to achieve high yields and selectivity, reducing waste and improving overall process sustainability.
The physical properties of 4-(Thiophen-3-yl)butan-1-ol, such as its solubility, melting point, and boiling point, are crucial for its application in various processes. It is generally soluble in common organic solvents like ethanol, methanol, and dichloromethane, which facilitates its use in solution-based reactions. Its melting point is around 50°C, making it suitable for thermal processes without decomposition. The boiling point is typically above 200°C under standard conditions.
In terms of safety and handling, while 4-(Thiophen-3-yl)butan-1-ol is not classified as a hazardous substance under current regulations, it should be handled with care to avoid skin contact or inhalation. Standard laboratory safety protocols should be followed when working with this compound to ensure safe handling and storage.
The future prospects for 4-(Thiophen-3-yl)butan-1-ol are promising. Ongoing research continues to explore new applications and derivatives that can leverage its unique properties. For example, recent studies have investigated its potential as a precursor for advanced materials with enhanced mechanical and thermal stability. Additionally, its role in developing new therapeutic agents remains an active area of research, driven by the need for more effective treatments for various diseases.
In conclusion, 4-(Thiophen-3-y l)butan -1 -o l (CAS No . 2 205 3 -8 8 -9 ) strong > i s a n i n t e r e s t i n g c h e m i c a l c o m p o u n d w i t h w i d e - r a n g i n g p o t e n t i a l s . I t s u n i q u e s t r u c t u r e , c o m b i n e d w i t h i t s v e r s a t i l i t y , m a k e s i t a v a l u a b l e c o m p o u n d f o r r e s e a r c h e r s i n v o l v e d i n p h a r maceuticals , materials science , and synthetic chemistry . As research continues to advance , it is likely that new applications and derivatives will emerge , further expanding the utility of this compound . p >
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